2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one
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Overview
Description
2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a dihydropyrimidinone core, which is a structural motif found in several biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
- 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one
- 2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one
Comparison: Compared to these similar compounds, 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-aminobutan-2-yl group provides distinct steric and electronic properties that can affect its interaction with molecular targets .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(2-aminobutan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-3-8(2,9)7-10-5-4-6(12)11-7/h4-5H,3,9H2,1-2H3,(H,10,11,12) |
InChI Key |
VVGONDJGKXRPKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NC=CC(=O)N1)N |
Origin of Product |
United States |
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